molecular formula C20H18N4 B2499961 4-{[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]methyl}quinoline CAS No. 2415555-75-6

4-{[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]methyl}quinoline

Cat. No.: B2499961
CAS No.: 2415555-75-6
M. Wt: 314.392
InChI Key: MWEZYIQMOQENKS-UHFFFAOYSA-N
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Description

4-{[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]methyl}quinoline is a complex organic compound that features a quinoline core linked to an azetidine ring, which is further connected to a benzodiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]methyl}quinoline typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which can be synthesized through the Skraup synthesis or Friedländer synthesis. The azetidine ring can be introduced via cyclization reactions involving appropriate precursors. Finally, the benzodiazole moiety is attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to ensure sustainability and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]methyl}quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the quinoline and benzodiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce partially or fully hydrogenated derivatives.

Scientific Research Applications

4-{[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]methyl}quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an antimicrobial, anticancer, and antiviral agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-{[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]methyl}quinoline varies depending on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The benzodiazole moiety is known for its ability to bind to metal ions, which could be crucial in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-1,3-Benzodiazol-1-ylmethyl)benzonitrile
  • 3-(1H-1,3-Benzodiazol-1-yl)benzoic acid
  • N-(1H-1,3-Benzodiazol-2-ylmethyl)butanamide

Uniqueness

What sets 4-{[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]methyl}quinoline apart is its unique combination of a quinoline core with an azetidine ring and a benzodiazole moiety

Properties

IUPAC Name

4-[[3-(benzimidazol-1-yl)azetidin-1-yl]methyl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4/c1-2-6-18-17(5-1)15(9-10-21-18)11-23-12-16(13-23)24-14-22-19-7-3-4-8-20(19)24/h1-10,14,16H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEZYIQMOQENKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=NC3=CC=CC=C23)N4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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